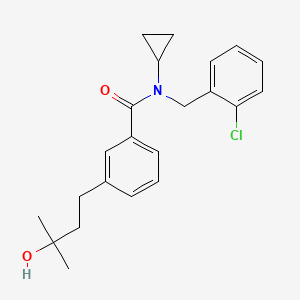![molecular formula C20H21F3N2O2 B5588851 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)
1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound with potential central nervous system effects, as indicated in studies focusing on similar piperazine derivatives. Piperazine derivatives are often researched for their receptor affinity and potential pharmacological effects.
Synthesis Analysis
The synthesis of piperazine derivatives like 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves the formation of a piperazine ring and the attachment of various functional groups. This process often includes steps like N-alkylation, amide bond formation, and the introduction of specific substituents to attain the desired molecular structure (Mokrosz et al., 1994).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a piperazine ring, substituted by various groups that significantly influence the compound's properties. X-ray crystallography and other spectroscopic methods are commonly used to determine the exact structure and conformation of these molecules (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives typically engage in reactions characteristic of their functional groups. For instance, the methoxy and benzoyl groups in 1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine might undergo reactions like demethylation or hydrolysis under certain conditions. These reactions can alter the compound's chemical properties and biological activity (Mokrosz et al., 1994).
Physical Properties Analysis
The physical properties of such compounds depend on their molecular structure. They might exhibit solid-state characteristics like polymorphism and can form different types of crystalline structures with varying stability and solubility profiles (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are influenced by their functional groups and molecular geometry. These properties determine the compound's reactivity, stability, and interaction with biological targets. Factors like electron distribution and steric hindrance play a significant role in defining these properties (Mokrosz et al., 1994).
Safety and Hazards
The safety and hazards associated with “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and the specific biological effects it may have . As with any chemical, appropriate safety precautions should be taken when handling it .
Future Directions
The future research directions for “1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine” could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. This could lead to the development of new methods for its synthesis, new applications in medicinal chemistry, or new insights into its mechanism of action .
properties
IUPAC Name |
(3-methoxyphenyl)-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-27-17-7-4-6-15(13-17)19(26)25-11-9-24(10-12-25)14-16-5-2-3-8-18(16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMBTIGPGJYALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)



![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5588792.png)

![2,2,4-trimethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5588811.png)
![1-[(3,4-dimethoxy-2-pyridinyl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5588818.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)

![ethyl cyano[(2-methoxy-5-methylphenyl)hydrazono]acetate](/img/structure/B5588847.png)

![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)